molecular formula C17H20N4OS B2459808 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 2034611-95-3

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2459808
CAS No.: 2034611-95-3
M. Wt: 328.43
InChI Key: YRFUOBCXSPDIQE-UHFFFAOYSA-N
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is primarily targeted as a Von Hippel-Lindau (VHL) inhibitor . VHL is a protein that plays a critical role in cellular response to oxygen and nutrient availability. By inhibiting VHL, this compound can potentially be used for the treatment of conditions such as anemia and cancer .

Mode of Action

The compound interacts with its targets by binding to the active sites of the VHL protein. The 1,2,4-triazole ring in the compound, particularly the nitrogen atoms, can bind to the iron in the heme moiety of the target protein . This interaction leads to the inhibition of the VHL protein, thereby affecting its function .

Biochemical Pathways

The inhibition of the VHL protein by this compound affects several biochemical pathways. These include pathways related to the regulation of hypoxia-inducible factors (HIFs), which are involved in cellular response to low oxygen conditions. The inhibition of VHL can lead to the stabilization of HIFs, thereby promoting angiogenesis and erythropoiesis .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound may contribute to its three-dimensional structure and potentially influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the VHL protein and the subsequent stabilization of HIFs. This can lead to increased production of erythropoietin and vascular endothelial growth factor, promoting red blood cell production and angiogenesis respectively .

Biochemical Analysis

Biochemical Properties

The compound, 4-cyclopropyl-1-{1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole, has been identified as a potential inhibitor of the Von Hippel-Lindau (VHL) protein, which plays a key role in cellular responses to hypoxia . This suggests that it may interact with enzymes and proteins involved in oxygen sensing and response pathways.

Cellular Effects

The compound’s potential role as a VHL inhibitor suggests that it could have significant effects on cellular processes. For instance, it could influence cell signaling pathways related to hypoxia, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, the compound likely exerts its effects through binding interactions with biomolecules. For example, the nitrogen atoms of the 1,2,4-triazole ring could potentially bind to the iron in the heme moiety of cytochrome P450 enzymes .

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure is characterized by:

  • A pyrrolidine ring connected to a triazole moiety.
  • A methylthio group attached to a phenyl ring.
  • The overall molecular formula is C_{16}H_{18N_4OS with a molecular weight of approximately 318.41 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Below are key findings regarding its biological activity:

Anticancer Activity

Several studies have demonstrated that the compound possesses significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies revealed an IC50 value of approximately 0.072 µM against MV4-11 cells, which harbor the FLT3/ITD mutation, indicating potent anticancer activity .
  • Mechanism of Action : The compound selectively inhibits FLT3 kinase activity, leading to cell cycle arrest in the G0/G1 phase. This inhibition is crucial for reducing tumor growth and metastasis .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

  • Antibacterial Effects : Preliminary studies suggest that it may exhibit antibacterial activity against certain strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound significantly influences its biological activity:

  • The cyclopropyl group in the triazole moiety enhances lipophilicity and membrane permeability, which are critical for effective cellular uptake .
  • The methylthio group contributes to improved interactions with biological targets due to its electron-donating properties .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity and potential applications of this compound:

StudyFindings
Study 1 Demonstrated potent inhibition of FLT3 kinase with an IC50 value of 0.072 µM in MV4-11 cells .
Study 2 Investigated structural modifications that enhance anticancer efficacy while maintaining low toxicity profiles .
Study 3 Explored the compound’s effects on cell migration and invasion, suggesting potential applications in metastasis prevention .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone typically involves the use of click chemistry techniques, particularly the copper-catalyzed azide-alkyne cycloaddition reaction. This method allows for the efficient formation of 1,2,3-triazole derivatives, which are integral to the structure of the compound. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar triazole structures have shown significant activity against various cancer cell lines such as MDA-MB231 and HCT116. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Specific derivatives have demonstrated IC50 values indicating their effectiveness in inhibiting cancer cell growth .

Antimicrobial Properties

The incorporation of triazole moieties has been linked to enhanced antimicrobial activity. Research indicates that compounds with similar structural features exhibit significant efficacy against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology. Triazoles have been reported to interact with neurotransmitter systems and may exhibit neuroprotective effects. Preliminary studies suggest that derivatives can modulate receptor activities, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity Assessment

A study investigated a series of triazole derivatives for their anticancer properties. Among these, a derivative structurally related to this compound exhibited remarkable cytotoxicity against MDA-MB231 cells with an IC50 value of approximately 42.5 µg/mL. This highlights the potential for developing targeted cancer therapies based on this compound class .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a similar triazole derivative was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting that modifications to the triazole ring can enhance antimicrobial properties .

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-23-16-5-3-2-4-14(16)17(22)20-9-8-13(10-20)21-11-15(18-19-21)12-6-7-12/h2-5,11-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFUOBCXSPDIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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